(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-13-0
Cat. No.: VC16140042
Molecular Formula: C22H18FN3OS2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-13-0 |
|---|---|
| Molecular Formula | C22H18FN3OS2 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H18FN3OS2/c1-3-25-21(27)19(29-22(25)28)12-16-13-26(17-7-5-4-6-8-17)24-20(16)15-10-9-14(2)18(23)11-15/h4-13H,3H2,1-2H3/b19-12- |
| Standard InChI Key | WAAQORLUKJWQFS-UNOMPAQXSA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The target compound belongs to the 1,3-thiazolidin-4-one family, a class of heterocycles renowned for their bioactivity. Its IUPAC name reflects the Z-configuration at the 5-position double bond, the ethyl group at N3, and the intricate substitution pattern on the pyrazole ring. The molecular formula C₂₂H₁₈FN₃OS₂ corresponds to a molecular weight of 423.53 g/mol, as confirmed by spectral and analytical data .
Predicted Physicochemical Parameters
Key properties include:
These properties suggest moderate hydrophobicity, aligning with the compound’s potential for membrane permeability—a critical factor in drug bioavailability.
Synthetic Methodologies and Green Chemistry Approaches
Optimization Strategies
Reaction parameters critically influence yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (OImDSA) | 0.1 g/mmol aldehyde | 92% in 1 hour |
| Solvent | Water | Enhances green metrics |
| Temperature | Room temperature | Prevents side reactions |
The use of aqueous media and recoverable catalysts aligns with principles of green chemistry, reducing reliance on organic solvents .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Thiazolidinone core: Essential for interaction with cellular targets like enzymes or receptors .
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Pyrazole moiety: Contributes to π-π stacking interactions with hydrophobic protein pockets .
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Substituent effects: Fluorine atoms often improve metabolic stability and membrane permeability .
Comparative Analysis with Analogous Compounds
Impact of Substituent Variation
The ethyl group at N3 distinguishes this compound from analogues like (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Bulkier substituents (e.g., cyclopentyl) may alter steric interactions with biological targets, whereas smaller groups (e.g., ethyl) could enhance solubility.
Pharmacokinetic Considerations
Comparative data on similar molecules suggest:
| Property | Ethyl Derivative (Target) | Cyclopentyl Analog |
|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 |
| Metabolic Stability | Moderate | Low |
| Plasma Protein Binding | 85% | 92% |
The target compound’s lower lipophilicity may favor oral bioavailability compared to its cyclopentyl counterpart .
Future Directions and Research Opportunities
Targeted Biological Assays
Priority investigations should include:
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In vitro cytotoxicity screening against cancer cell lines (e.g., HepG2, 769-P).
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Apoptosis assays to quantify caspase activation and mitochondrial membrane potential changes.
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Kinase inhibition studies, given thiazolidinones’ known interactions with tyrosine kinases .
Synthetic Chemistry Innovations
Advancements could focus on:
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Asymmetric synthesis to explore stereochemical effects on bioactivity.
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Prodrug formulations to enhance aqueous solubility.
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